molecular formula C17H13NO2 B312252 N-(4-hydroxyphenyl)-1-naphthamide

N-(4-hydroxyphenyl)-1-naphthamide

Cat. No.: B312252
M. Wt: 263.29 g/mol
InChI Key: GQSAPPJXLYBOOV-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-1-naphthamide is a naphthamide derivative featuring a hydroxyl group (-OH) at the para position of the phenyl ring. This structural motif confers unique physicochemical properties, such as enhanced hydrophilicity and hydrogen-bonding capacity, which influence its biological activity and pharmacokinetic behavior. It has been studied in medicinal chemistry contexts, particularly for enzyme inhibition. For example, in a 2009 study, it exhibited an IC50 value of 12.9 μM against monoacylglycerol lipase (MGL) while retaining a selectivity factor of 100–300 relative to fatty acid amide hydrolase (FAAH) .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H13NO2/c19-14-10-8-13(9-11-14)18-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,18,20)

InChI Key

GQSAPPJXLYBOOV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compounds such as N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) and N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-naphthamide were identified through high-throughput screening (HTS) for their pharmacoperone activity on vasopressin 2 receptor mutants. These analogs replace the hydroxyl group with heterocyclic systems (e.g., thiazolo-pyridine or benzofuran-thiazole), enhancing steric bulk and altering electronic properties.

Alkoxy-Substituted Derivatives

Alkoxy-substituted analogs, such as N-(4-methoxyphenyl)-1-naphthamide (Compound 14) and N-(4-ethoxyphenyl)-1-naphthamide (Compound 16), demonstrate improved inhibitory potency against MGL (IC50 = 5.75–6.92 μM) compared to the hydroxylated parent compound (12.9 μM) . This suggests that alkoxy groups (-OR) enhance hydrophobic interactions with the enzyme’s active site while maintaining selectivity (100–300-fold for MGL over FAAH). However, the hydroxylated variant may offer advantages in solubility due to its polar -OH group.

Brominated Analog: N-(4-Bromophenyl)-1-naphthamide

The brominated derivative, N-(4-bromophenyl)-1-naphthamide (CAS: 544441-92-1), replaces the hydroxyl group with a bromine atom, significantly increasing molecular weight (326.19 g/mol vs. 273.29 g/mol for the hydroxylated compound).

Data Table: Key Properties and Activities

Compound Name Substituent Molecular Weight (g/mol) IC50 (MGL) Selectivity (MGL vs. FAAH)
N-(4-Hydroxyphenyl)-1-naphthamide -OH (para) 273.29 12.9 μM 100–300
N-(4-Methoxyphenyl)-1-naphthamide -OCH3 287.32 6.92 μM 100–300
N-(4-Ethoxyphenyl)-1-naphthamide -OCH2CH3 301.35 5.75 μM 100–300
N-(4-Bromophenyl)-1-naphthamide -Br (para) 326.19 Not reported Not reported

Research Implications

  • Hydroxyl vs. Alkoxy Groups : The hydroxyl group in this compound balances moderate enzyme inhibition with favorable solubility, whereas alkoxy derivatives prioritize potency through hydrophobic interactions.
  • Halogenation Effects : Bromine substitution (as in N-(4-bromophenyl)-1-naphthamide) may improve stability but requires further investigation to assess trade-offs in activity and toxicity.

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